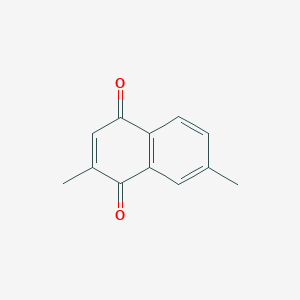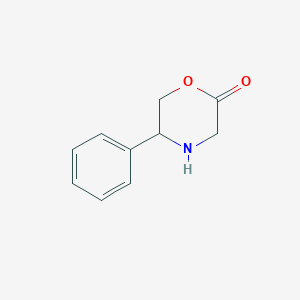
5-Phenylmorpholin-2-one
Übersicht
Beschreibung
5-Phenylmorpholin-2-one, also known as ®-5-Phenylmorpholin-2-one hydrochloride, is a chemical compound with the molecular formula C10H11NO2 . It has a molecular weight of 213.66 . This compound is often used in research and development .
Synthesis Analysis
The synthesis of 5-Phenylmorpholin-2-one involves diastereoselective Mannich-type reactions of aldehydes, 2-furylboronic acid, and the chiral amine template . The adducts from these reactions have been used in the synthesis of a series of enantiomerically pure D-α-amino acids .Molecular Structure Analysis
The crystal structure of N-propynoyl-(5R)-5-phenylmorpholin-2-one, a derivative of 5-Phenylmorpholin-2-one, has been studied . The InChI code for this compound is 1S/C10H11NO2.ClH/c12-10-6-11-9 (7-13-10)8-4-2-1-3-5-8;/h1-5,9,11H,6-7H2;1H/t9-;/m0./s1 .Chemical Reactions Analysis
Iminium ions derived from 5-Phenylmorpholin-2-one undergo diastereoselective Strecker reactions using copper (I) cyanide and anhydrous hydrochloric acid . The major adducts from these reactions may be degraded to D-α-amino acids .Physical And Chemical Properties Analysis
5-Phenylmorpholin-2-one is a solid compound . It has a molecular weight of 213.66 and its linear formula is C10H11NO2 .Wissenschaftliche Forschungsanwendungen
1. Cycloaddition Chemistry
5-Phenylmorpholin-2-one has been studied for its reactivity in cycloaddition chemistry. Chen, Gan, and Harwood (2008) found that N-Propynoyl and N-Propenoyl derivatives of 5-Phenylmorpholin-2-one undergo cycloaddition with aromatic azides. This results in the formation of triazoles and diastereoisomerically pure aziridines, indicating potential applications in synthetic chemistry (Chen, Gan, & Harwood, 2008).
2. Anticancer and DNA Binding Agents
Gupta et al. (2016) explored derivatives of 5-Phenylmorpholin-2-one in the context of anticancer, antibacterial, and DNA binding applications. They conducted eco-sustainable synthesis of these derivatives and found certain compounds to exhibit greater anticancer and antibacterial potency than standard reference compounds, along with a strong DNA binding capacity (Gupta et al., 2016).
3. Apoptosis Induction in Cancer Treatment
Research by Cai, Drewe, and Kasibhatla (2006) on apoptosis inducers revealed the potential of 5-Phenylmorpholin-2-one derivatives in anticancer drug research. They identified small molecules, including N-phenyl nicotinamides and others, as apoptosis inducers, which were further investigated for their anticancer activity (Cai, Drewe, & Kasibhatla, 2006).
4. DNA Binding and Antimicrobial Activities
Farghaly et al. (2020) synthesized N-phenylmorpholine derivatives linked with thiazole or formazan moieties. These compounds demonstrated promising antimicrobial and anti-cancer activities, along with DNA binding capabilities, suggesting their potential use in pharmaceutical applications (Farghaly et al., 2020).
5. Antidepressant Activity
Xiao Xin (2007) studied the antidepressant activity of 2-Aryl-3-methyl-5-phenylmorpholine Hydrochloride, indicating potential application in the treatment of depression (Xiao Xin, 2007).
Wirkmechanismus
Zukünftige Richtungen
Nitrogen-containing heterocycles such as morpholin-2-ones are structural elements of many biologically active substances, as well as useful synthetic intermediates . Therefore, the future directions for 5-Phenylmorpholin-2-one could involve its use in the synthesis of biologically active substances and as a substrate for functionalized polymers .
Eigenschaften
IUPAC Name |
5-phenylmorpholin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10-6-11-9(7-13-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYHFJFAHHKICH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC(=O)O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10575739 | |
| Record name | 5-Phenylmorpholin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10575739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
134872-85-8 | |
| Record name | 5-Phenylmorpholin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10575739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



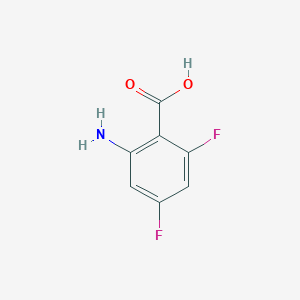

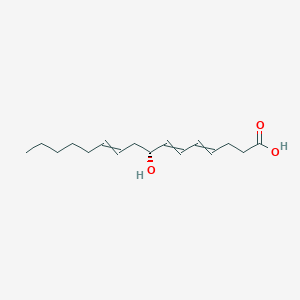
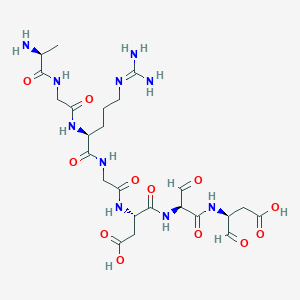

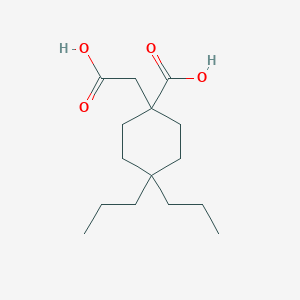

![7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B162175.png)
![4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162177.png)



